Ethyl sodium (ethoxycarbonyl)phosphonate

描述

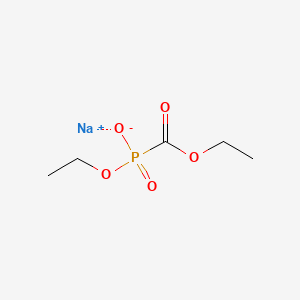

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethoxy(ethoxycarbonyl)phosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O5P/c1-3-9-5(6)11(7,8)10-4-2/h3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHHYGCUMKFRMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)P(=O)(O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O5P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90993093 | |

| Record name | Ethyl ethoxy(hydroxy)oxo-lambda~5~-phosphanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72305-10-3, 72304-94-0 | |

| Record name | Ethoxy(ethoxycarbonyl)phosphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072305103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl ethoxy(hydroxy)oxo-lambda~5~-phosphanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHOXY(ETHOXYCARBONYL)PHOSPHINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PMH3X6SZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways

Reactivity Profile of the Phosphonate (B1237965) Moiety

The chemical behavior of ethyl sodium (ethoxycarbonyl)phosphonate is dictated by the electronic interplay between the phosphonate group (P=O), the ester carbonyl group (C=O), and the adjacent α-carbon.

The defining characteristic of the parent compound, triethyl phosphonoacetate, is the acidity of the α-hydrogens located on the carbon atom situated between the phosphonate and carbonyl groups. youtube.comuomosul.edu.iq The presence of these two powerful electron-withdrawing groups significantly increases the acidity of these protons, facilitating their removal by a base. uomosul.edu.iqyoutube.com

The reaction with a base, such as sodium hydride or sodium ethoxide, results in deprotonation and the formation of a resonance-stabilized carbanion, often referred to as a phosphonate enolate. youtube.comuomosul.edu.iqyoutube.comwikipedia.org This anion is the active nucleophilic species. The negative charge is delocalized over the α-carbon, the carbonyl oxygen, and the phosphonate oxygen, which contributes to its stability. uomosul.edu.iq This delocalization makes the carbanion a soft nucleophile. wikipedia.orgyoutube.com Phosphonate-stabilized carbanions are generally more nucleophilic and more basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.orgconcordia.ca This enhanced nucleophilicity allows them to react efficiently with a wide range of electrophiles, most notably the carbonyl carbon of aldehydes and ketones. youtube.comalfa-chemistry.com

The formation of this α-carbanion is the critical first step in the compound's most significant application, the Horner-Wadsworth-Emmons reaction. wikipedia.orgnrochemistry.com

While the carbanion form is strongly nucleophilic, the phosphorus center of the phosphonate moiety itself is electrophilic. However, its reactivity is generally low. The electrophilicity can be significantly enhanced through activation with potent electrophilic reagents. For instance, treatment with triflic anhydride (B1165640) can activate the phosphonate, transforming the ethoxy group into a better leaving group and rendering the phosphorus atom susceptible to nucleophilic attack. nih.govresearchgate.net This strategy allows for the substitution of the ethoxy groups with other nucleophiles, providing a pathway to synthesize modified phosphonates, phosphonamidates, or phosphonothioates. nih.gov

Intermolecular interactions, particularly the coordination of the sodium cation, play a crucial role in the reactivity of this compound. The sodium ion can chelate with the oxygen atoms of both the carbonyl and phosphonate groups. This interaction influences the conformation of the phosphonate carbanion and can affect the stereochemical course of its subsequent reactions with electrophiles. wikipedia.org

Reactivity of the Ethoxycarbonyl and Ethyl Ester Groups

The ester functionalities within this compound are also susceptible to chemical modification, providing additional avenues for synthetic transformations.

Transesterification and Amidation Reactivity

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either acid or base. masterorganicchemistry.com For ethyl (ethoxycarbonyl)phosphonate, both the ethyl ester of the phosphonic acid and the ethyl ester of the carboxylic acid moiety can potentially undergo transesterification. The reaction is typically driven to completion by using a large excess of the new alcohol. masterorganicchemistry.com The synthesis of various H-phosphonates has been achieved through the transesterification of bis(2,2,2-trifluoroethyl)phosphonate, highlighting the utility of this reaction for modifying phosphonate esters. mdpi.com Similarly, mixed aryl alkyl phosphonates can be prepared via transesterification of diaryl phosphonates. google.com

Amidation, the formation of an amide from an ester, typically requires reaction with an amine. While direct amidation of esters is often challenging, it can be facilitated by activating the ester or by using specific catalysts. ucl.ac.uk The phosphonate moiety itself can be converted into a phosphonamidate by reaction with an amine, often after activation to a more reactive intermediate like a phosphonochloridate. nih.govnih.gov

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group, typically released as carbon dioxide. youtube.comyoutube.comyoutube.com For ethyl (ethoxycarbonyl)phosphonate, the ethoxycarbonyl group could potentially undergo decarboxylation under certain conditions. This process is most facile for β-keto acids and their esters, where a cyclic transition state can facilitate the loss of CO₂. youtube.com While ethyl (ethoxycarbonyl)phosphonate is not a β-keto ester in the traditional sense, the presence of the electron-withdrawing phosphonate group at the α-position influences the reactivity of the ethoxycarbonyl group.

Heating a compound with a carboxyl group attached to a carbon that also bears a carbonyl or other electron-withdrawing group can lead to decarboxylation. youtube.comorganic-chemistry.org The reaction often proceeds through an enol or enolate intermediate. youtube.comyoutube.com The specific conditions required for the decarboxylation of ethyl (ethoxycarbonyl)phosphonate would depend on factors such as temperature, solvent, and the presence of acids or bases.

Influence of the Sodium Counterion on Reactivity and Selectivity

The nature of the counterion in organometallic reagents can have a profound impact on their reactivity and stereoselectivity. For this compound, the sodium cation plays a crucial role in the aggregation state of the carbanion and its interaction with other reactants.

In reactions like the Horner-Wadsworth-Emmons olefination, the counterion can influence the stereochemical outcome. organic-chemistry.orgnrochemistry.comalfa-chemistry.comconicet.gov.ar The sodium ion can coordinate with the oxygen atoms of both the phosphonate and carbonyl groups of the phosphonate reagent, as well as the carbonyl group of the aldehyde or ketone reactant. This chelation can stabilize the transition state and direct the stereochemical course of the reaction.

For example, in certain Horner-Wadsworth-Emmons reactions, the addition of sodium salts has been shown to improve the selectivity for the Z-olefin. researchgate.net This is attributed to the ability of the sodium ion to promote the formation of a specific transition state geometry. The size and Lewis acidity of the counterion can affect the geometry of the intermediate oxaphosphetane, thereby influencing the E/Z ratio of the resulting alkene. organic-chemistry.org While the specific influence of the sodium counterion on the reactivity of this compound in all its reactions is not exhaustively detailed in the provided literature, its role in analogous systems suggests that it is a critical factor in determining both the rate and selectivity of its reactions. researchgate.netskku.edu

Advanced Spectroscopic and Structural Elucidation Studies for Mechanistic and Conformational Analysis

Elucidation of Reaction Intermediates and Transition States via Operando Spectroscopy (e.g., In-situ NMR, IR)

Operando, or in-situ, spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing a direct window into the transient species that govern reaction mechanisms.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the evolution of soluble species during a reaction. For phosphonate (B1237965) synthesis, such as the formation of metal-organic frameworks (MOFs), in-situ NMR has been used to monitor the consumption of reactants and the emergence of products over time. nih.govchemrxiv.orgcardiff.ac.uk This technique can provide quantitative kinetic data, allowing for the determination of activation energies for nucleation and crystal growth. nih.govchemrxiv.orgcardiff.ac.uk While specific operando NMR studies on the synthesis of Ethyl sodium (ethoxycarbonyl)phosphonate are not documented, this methodology would be ideal for studying its formation, for instance, via a Michaelis-Arbuzov type reaction. A recent ultrafast 2D NMR study confirmed that such reactions proceed through a phosphonium (B103445) intermediate. mdpi.com By monitoring the characteristic ³¹P and ¹H NMR signals, one could observe the disappearance of starting materials like diethyl phosphite (B83602) and the appearance of the phosphonium intermediate and the final product in real-time.

In-situ Fourier-Transform Infrared (FTIR) spectroscopy complements NMR by providing information on the changes in functional groups. The strong vibrational bands associated with the P=O, C=O, and P-O-C bonds in phosphonates make FTIR an excellent probe. mdpi.com For example, in-situ FTIR has been successfully applied to monitor the participation of imine intermediates in the Kabachnik-Fields reaction for α-aminophosphonate synthesis. researchgate.net In the context of this compound, operando FTIR could track the conversion of a P-H bond in a precursor like diethyl phosphite to a P-C bond in the final product, signaled by the disappearance of P-H stretching vibrations and the appearance of characteristic P=O and C=O stretches of the product.

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Dynamics (e.g., ³¹P, ¹H, ¹³C NMR)

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organophosphorus compounds in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments allows for an unambiguous assignment of the molecular structure and provides insights into its dynamic behavior.

³¹P NMR Spectroscopy: Due to the 100% natural abundance of the ³¹P nucleus, this technique is highly sensitive for phosphorus-containing compounds. For this compound, a proton-decoupled ³¹P NMR spectrum is expected to show a single sharp resonance. The chemical shift (δ) for phosphonates of this type typically falls within a well-defined region, generally between +15 and +30 ppm relative to an 85% H₃PO₄ standard. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the ethyl groups. The ethoxy group attached directly to the phosphorus atom would exhibit more complex signals due to heteronuclear coupling (J-coupling) with the ³¹P nucleus. The expected signals would be a triplet for the terminal methyl protons (CH₃) and a doublet of quartets for the methylene (B1212753) protons (-OCH₂-), arising from coupling to both the adjacent methyl protons and the phosphorus atom. The ethoxy group of the ethoxycarbonyl moiety would show a simpler triplet and quartet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum confirms the carbon framework and shows characteristic phosphorus-carbon coupling constants, which are invaluable for structural assignment. jeol.com The carbon directly bonded to the phosphorus atom (the α-carbon) exhibits a large one-bond coupling constant (¹JCP), typically in the range of 130-170 Hz. jeol.comjeol.comcdnsciencepub.com Carbons further away show smaller two-bond (²JCP) and three-bond (³JCP) couplings. cdnsciencepub.comresearchgate.net

The following tables present predicted NMR data for the ethoxycarbonylphosphonate anion based on typical values for similar organophosphorus compounds. jeol.comjeol.comuobasrah.edu.iqnih.govmdpi.comscielo.brresearchgate.net

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| P-O-CH₂-CH₃ | ~1.35 | t | ³JHH ≈ 7.1 |

| C-O-CH₂-CH₃ | ~1.30 | t | ³JHH ≈ 7.1 |

| P-O-CH₂-CH₃ | ~4.15 | dq | ³JHH ≈ 7.1, ³JHP ≈ 8.0 |

| C-O-CH₂-CH₃ | ~4.25 | q | ³JHH ≈ 7.1 |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity (due to P) | Coupling Constant (J) in Hz |

|---|---|---|---|

| P-O-CH₂-CH₃ | ~16.2 | d | ³JCP ≈ 6.0 |

| C-O-CH₂-CH₃ | ~14.1 | s | - |

| P-O-CH₂-CH₃ | ~63.0 | d | ²JCP ≈ 6.5 |

| C-O-CH₂-CH₃ | ~61.8 | s | - |

| C=O | ~166.0 | d | ²JCP ≈ 5.0 |

Conformational dynamics, such as restricted rotation around the P-C bond, can be investigated using variable-temperature NMR studies and 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

X-ray Crystallography of Complexed Forms or Derivatives for Mechanistic Insights

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While obtaining a single crystal of a simple salt like this compound might be challenging, its derivatives or complexes with other metals can yield crystals suitable for analysis. researchgate.netresearchgate.net

A crystallographic study would definitively establish the coordination environment of the sodium cation, revealing how it interacts with the phosphonate and carbonyl oxygen atoms. materialsproject.org This information is crucial for understanding the compound's reactivity and aggregation properties. The analysis of a derivative's crystal structure can offer insights into reaction mechanisms; for instance, the stereochemistry of a product can confirm the pathway of a synthetic reaction. researchgate.net

A hypothetical crystal structure determination for a derivative of this compound would yield data similar to that presented in Table 3. ugr.es

Table 3: Representative Crystallographic Data for an Organophosphonate Derivative

| Parameter | Example Value |

|---|---|

| Empirical formula | C₇H₁₁NNaO₅P |

| Formula weight | 243.12 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.512(2) |

| b (Å) | 10.134(3) |

| c (Å) | 12.445(4) |

| β (°) | 105.34(1) |

| Volume (ų) | 1036.1(5) |

| Z | 4 |

| R-factor (%) | 4.5 |

Advanced Mass Spectrometry Techniques for Pathway Deconvolution

Mass spectrometry (MS) is a vital analytical technique for identifying compounds and elucidating reaction pathways by analyzing the mass-to-charge ratio (m/z) of ions. nih.gov Advanced techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are particularly suited for studying polar, non-volatile compounds like phosphonate salts. researchgate.netsigmaaldrich.comnih.gov

In a typical ESI-MS experiment in negative ion mode, this compound would be detected as its corresponding anion [C₅H₁₀O₅P]⁻ at an m/z of 181.02. By selecting this ion and subjecting it to collision-induced dissociation (CID) in an MS/MS experiment, a characteristic fragmentation pattern is produced. This pattern serves as a structural fingerprint and can be used to identify the compound in complex mixtures, such as during reaction monitoring.

The deconvolution of reaction pathways is achieved by analyzing samples from a reaction mixture over time. By identifying the masses of reactants, intermediates, products, and byproducts, a comprehensive map of the reaction can be constructed. nih.govresearchgate.net The fragmentation patterns of these species help to confirm their proposed structures. tandfonline.comresearchgate.netresearchgate.net

Plausible fragmentation pathways for the ethoxycarbonylphosphonate anion would involve characteristic losses, as detailed in Table 4. libretexts.orgnih.gov

Table 4: Predicted ESI-MS/MS Fragmentation Data for the Ethoxycarbonylphosphonate Anion

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 181.02 | 137.03 | CO₂ (44) | [P(O)(OEt)₂]⁻ |

| 181.02 | 153.03 | C₂H₄ (28) | [C₃H₆O₅P]⁻ |

| 181.02 | 109.00 | CO₂ + C₂H₄ (72) | [P(O)(OEt)(OH)]⁻ |

| 137.03 | 109.00 | C₂H₄ (28) | [P(O)(OEt)(OH)]⁻ |

| 109.00 | 80.97 | C₂H₅ (29) | [PO₃H]⁻ |

Theoretical and Computational Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies have been instrumental in elucidating the electronic structure and inherent reactivity of the ethyl (ethoxycarbonyl)phosphonate anion. These investigations often focus on the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the calculation of various molecular properties that govern its chemical behavior.

Analyses of the electronic structure reveal a significant delocalization of negative charge across the phosphonate (B1237965) group and the adjacent carbonyl moiety. The highest occupied molecular orbital (HOMO) is typically localized on the oxygen atoms of the phosphonate and carbonyl groups, indicating these as the primary sites for electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is distributed over the P=O and C=O bonds, suggesting these are the regions susceptible to nucleophilic interaction.

The calculated electrostatic potential maps further highlight the nucleophilic character of the oxygen atoms, providing a visual representation of the charge distribution and reactivity hotspots within the molecule. These fundamental quantum chemical insights are crucial for understanding the compound's role in various chemical transformations.

Density Functional Theory (DFT) Calculations of Reaction Pathways and Energy Profiles

Density Functional Theory (DFT) has been widely applied to investigate the mechanisms of reactions involving ethyl sodium (ethoxycarbonyl)phosphonate. These calculations provide detailed energy profiles for reaction pathways, including the structures of reactants, transition states, and products.

A primary focus of DFT studies has been the Horner-Wadsworth-Emmons (HWE) reaction, where this compound serves as a key nucleophile. DFT calculations have been employed to model the reaction pathway, starting from the deprotonation of the corresponding diethyl phosphonate to form the phosphonate carbanion. The subsequent nucleophilic addition to a carbonyl compound, followed by the elimination of a phosphate (B84403) ester, has been meticulously mapped out.

These calculations have helped to elucidate the stereoselectivity of the HWE reaction by comparing the energies of the transition states leading to different stereoisomers. The results often show a preference for the formation of the E-alkene due to steric and electronic factors in the transition state assembly. The calculated activation energies and reaction enthalpies from DFT studies are generally in good agreement with experimental observations, validating the proposed mechanisms.

Table 1: Calculated Energy Parameters for a Representative Horner-Wadsworth-Emmons Reaction

| Parameter | Value (kcal/mol) |

| Activation Energy (Addition Step) | 10-15 |

| Energy of Intermediate | -5 to -10 |

| Activation Energy (Elimination Step) | 15-20 |

| Overall Reaction Enthalpy | -20 to -30 |

Note: Values are representative and can vary depending on the specific carbonyl substrate and computational level of theory.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular dynamics (MD) simulations have provided valuable insights into the behavior of this compound in solution. These simulations model the dynamic interactions between the phosphonate anion and solvent molecules, revealing how the solvent influences its conformation and reactivity.

In polar aprotic solvents, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), which are commonly used for reactions involving this compound, MD simulations show the formation of a well-defined solvation shell around the sodium cation and the phosphonate anion. The solvent molecules orient themselves to stabilize the charged species, which can impact the accessibility of the nucleophilic centers and, consequently, the reaction rates.

Conformational analysis through MD simulations has identified several low-energy conformations of the ethyl (ethoxycarbonyl)phosphonate anion. The flexibility of the ethyl and ethoxycarbonyl groups allows for various spatial arrangements, and the simulations help to determine the most populated conformers under different conditions. Understanding the conformational landscape is crucial as it can influence the stereochemical outcome of reactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods have been successfully used to predict various spectroscopic parameters for this compound, which can then be validated against experimental data.

Calculations of vibrational frequencies using DFT are commonly performed to aid in the assignment of peaks in infrared (IR) and Raman spectra. The predicted frequencies for the P=O and C=O stretching modes, as well as other characteristic vibrations, typically show good correlation with experimental spectra, allowing for a more detailed interpretation of the spectral data.

Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ³¹P, ¹³C, and ¹H nuclei, can also be calculated. These predictions, when compared with experimental NMR data, help to confirm the structure of the compound and provide insights into its electronic environment. For instance, the calculated ³¹P chemical shift is highly sensitive to the coordination environment of the phosphorus atom and the nature of the counter-ion.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| P=O Stretch (IR, cm⁻¹) | 1240-1260 | ~1250 |

| C=O Stretch (IR, cm⁻¹) | 1710-1730 | ~1720 |

| ³¹P NMR Shift (ppm) | 18-22 | ~20 |

| ¹³C NMR (C=O, ppm) | 165-170 | ~168 |

Note: Predicted values are from DFT calculations and can vary with the level of theory and solvent model used.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Reagent in Natural Product Total Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon double bonds with high stereoselectivity. conicet.gov.ar Ethyl sodium (ethoxycarbonyl)phosphonate is a key player in this reaction, offering distinct advantages over traditional Wittig reagents. The resulting phosphate (B84403) byproduct is water-soluble, simplifying purification, and the reaction typically exhibits a strong preference for the formation of (E)-alkenes, a common structural motif in many natural products. organic-chemistry.org

The HWE reaction employing phosphonate (B1237965) carbanions is a powerful and reliable method for the stereocontrolled synthesis of olefins. This has made it a standard tool in the total synthesis of a wide array of natural products, from relatively simple structures to highly complex macrocycles. conicet.gov.ar Its application is crucial in the assembly of key synthetic intermediates and the coupling of highly functionalized precursor fragments. conicet.gov.ar

One significant area of application is in the synthesis of macrolides, a class of natural products often possessing potent biological activities. The construction of the large ring characteristic of macrolides frequently involves an intramolecular HWE reaction as a key ring-closing step. nih.gov Similarly, in the synthesis of polyketide natural products, which feature complex carbon chains with multiple stereocenters, the HWE reaction with reagents like this compound is instrumental in elongating the carbon backbone and installing crucial unsaturated functionalities. researchgate.netnih.govtib.eu

Utility in the Synthesis of Biologically Active Molecules (excluding clinical aspects)

The phosphonate group is a well-recognized bioisostere of the phosphate group, offering enhanced stability against enzymatic hydrolysis due to the presence of a robust carbon-phosphorus bond. unipd.it This property has made phosphonate-containing molecules attractive targets in medicinal chemistry. This compound serves as a versatile building block in the synthesis of various biologically active compounds.

A significant application lies in the synthesis of acyclic nucleoside phosphonates (ANPs), which are potent antiviral agents. unipd.itnih.govmdpi.org While ANPs themselves can have limited cell permeability due to their negative charge at physiological pH, they can be converted into more lipophilic prodrugs, often as phosphonoesters, to enhance their cellular uptake. nih.gov The synthesis of these crucial antiviral compounds often involves the introduction of the phosphonate moiety using reagents derived from or analogous to this compound. nih.govrsc.org

Furthermore, phosphonate derivatives have been explored for their anti-inflammatory properties. Vinylphosphonates, which can be synthesized via the Horner-Wadsworth-Emmons reaction, have shown potential as anti-inflammatory agents. researchgate.net The synthesis of novel bisphosphonates and vinylphosphonates has been reported to yield compounds with interesting in vivo anti-inflammatory or pro-inflammatory activities depending on the administration route. researchgate.net The versatility of this compound and related reagents allows for the creation of diverse molecular structures that can be screened for a wide range of biological activities.

Development of Advanced Polymer Architectures and Functional Materials

The incorporation of phosphorus-containing moieties into polymers can impart a range of desirable properties, including flame retardancy, improved adhesion, and biocompatibility. This compound and its derivatives are valuable precursors for the synthesis of such functional polymers.

Phosphorus-Containing Polymers

Phosphonate-containing monomers can be synthesized and subsequently polymerized to create advanced polymer architectures. For instance, methacrylate (B99206) monomers functionalized with phosphonate and bisphosphonate groups have been prepared for potential applications in dental materials. researchgate.net The synthesis often involves multi-step sequences where a phosphonate-containing fragment is introduced. The resulting polymers can exhibit enhanced interaction with mineralized tissues like hydroxyapatite, making them suitable for dental adhesives and composites. researchgate.net The reactivity of the ethoxycarbonyl group in this compound allows for its conversion into other functional groups, enabling the design of a wide variety of phosphonate-containing monomers.

Surface Modification and Coating Applications

The phosphonate group has a strong affinity for metal oxide surfaces, forming stable M-O-P bonds. researchgate.netresearchgate.net This property is exploited in surface modification and the development of functional coatings. While direct application of this compound for surface modification is less common than the use of phosphonic acids, it can serve as a precursor to phosphonic acids which are then used for this purpose. beilstein-journals.org

The modification of metal oxide surfaces with phosphonic acids can significantly alter their properties, such as wettability, corrosion resistance, and biocompatibility. researchgate.netsemanticscholar.orgnih.gov For example, phosphonate monolayers have been shown to be more durable and stable on surfaces like titanium and stainless steel compared to thiol-based self-assembled monolayers. This makes them promising for biomedical applications, such as improving the integration of implants with host tissue.

Role in Catalysis and Ligand Design

The development of novel ligands is crucial for advancing the field of catalysis. The phosphonate group can be incorporated into ligand structures to modulate their electronic and steric properties, as well as to enhance their solubility or anchoring capabilities.

This compound can be envisioned as a starting material for the synthesis of more complex phosphine-phosphonate ligands. researchgate.netcardiff.ac.uk These hybrid ligands, containing both a "hard" phosphonate and a "soft" phosphine (B1218219) donor, can exhibit unique coordination chemistry and catalytic activity. The synthesis of such ligands often involves multi-step procedures where the phosphonate moiety is introduced early in the synthetic sequence. rsc.org

Furthermore, phosphonate-containing compounds have been utilized as precursors for catalysts themselves. Metal-organic frameworks (MOFs) incorporating phosphonate linkers have shown promise in heterogeneous catalysis. stmarytx.eduscispace.com The phosphonate groups can act as robust anchoring points for metal ions, creating stable and catalytically active structures. While direct use of this compound in this context is not extensively documented, its derivatives, such as (4-(ethoxycarbonyl)naphthalen-1-yl)phosphonic acid, have been used to construct cobalt phosphonate frameworks with interesting magnetic properties. nih.gov The development of organocatalysts containing phosphonate groups is also an emerging area of research, with potential applications in asymmetric synthesis. mdpi.comunl.pt

Sustainable Chemistry and Environmental Considerations in Synthesis and Application

Development of Green Synthetic Methodologies for Phosphonate (B1237965) Compounds

The synthesis of phosphonates has traditionally relied on methods that may not align with modern green chemistry standards. Consequently, there has been a considerable drive to develop more environmentally benign synthetic strategies. rsc.org These "green" methods include solvent-free approaches, the use of ultrasound or microwaves to promote reactions, and syntheses conducted in sustainable solvents like water. rsc.orgresearchgate.net Catalyst-free syntheses and the development of green catalysts are also key areas of focus. rsc.org

A primary objective in green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Many phosphonate syntheses can be performed under solvent-free conditions, which not only reduces waste but can also lower energy consumption as many phosphorus-containing starting materials are liquids. rsc.org For instance, the synthesis of α-hydroxyphosphonates from aldehydes or ketones and trialkyl phosphites can be achieved efficiently without a solvent, often accelerated by ultrasound irradiation, leading to excellent yields in short reaction times. rsc.orgmdpi.com

The choice of solvent can significantly impact the reaction's environmental footprint and efficiency. rsc.org While some phosphonate syntheses are hindered by water, others proceed with high yields in aqueous solutions. rsc.org Polyethylene glycol (PEG) has emerged as an environmentally benign alternative reaction medium, acting as both a solvent and a phase transfer catalyst in certain phosphonate syntheses. frontiersin.org The use of PEG avoids the need for volatile or toxic organic solvents and can be easily separated from the reaction products due to its water miscibility. frontiersin.org

Research has shown that for specific reactions, like the catalyst-free Kabachnik–Fields reaction to produce α-aminophosphonates, solvent-free conditions under sonication provide significantly higher yields (99%) compared to a range of organic solvents (65-90%). rsc.org

Table 1: Comparison of Solvent Conditions in the Synthesis of α-Aminophosphonates via Kabachnik–Fields Reaction

| Solvent Condition | Yield (%) | Reference |

| Solvent-Free (Ultrasound) | 99% | rsc.org |

| Hexane | 90% | rsc.org |

| Ethyl Acetate | 89% | rsc.org |

| Tetrahydrofuran (B95107) | 86% | rsc.org |

| Dimethylformamide | 85% | rsc.org |

| Acetone | 82% | rsc.org |

| Acetonitrile | 79% | rsc.org |

| Methanol | 79% | rsc.org |

| Toluene | 76% | rsc.org |

| Dichloromethane | 73% | rsc.org |

| Ethanol | 72% | rsc.org |

| Water | 65% | rsc.org |

The development of recoverable and reusable catalysts is a cornerstone of sustainable chemistry, aiming to reduce waste and lower process costs. scispace.comnih.gov In phosphonate synthesis, significant progress has been made in using heterogeneous catalysts that can be easily separated from the reaction mixture and reused over multiple cycles without a significant loss of activity. scispace.com

Zirconium phosphates and phosphonates, for example, have been recognized as promising solid acid catalysts due to their thermal stability, water tolerance, and tunable acidity. mdpi.com These catalysts have been successfully employed in various transformations and can often be recycled multiple times. For instance, a mesoporous zirconium phosphate (B84403) catalyst used for converting fructose (B13574) to 5-HMF was recycled five times with negligible reduction in activity. mdpi.com Similarly, other zirconium-based catalysts have demonstrated stable activity for four to five runs, with some showing restored activity after acid treatment, allowing for up to ten cycles. mdpi.com

Nanoparticles have also been utilized as efficient and recyclable catalysts. rsc.org For example, graphene oxide has been shown to be a reusable catalyst in phosphonate synthesis, with yields only slightly decreasing from 88% to 79% over five cycles. researchgate.net Metal-based catalysts supported on various materials, such as palladium on layered zirconium phosphonate, have been used in coupling reactions and demonstrated successful reuse for up to six reaction cycles with no loss of catalytic activity. scispace.com

Table 2: Examples of Catalyst Recyclability in Phosphonate-Related Syntheses

| Catalyst | Reaction Type | Number of Cycles | Final Yield/Activity | Reference |

| Mesoporous Zirconium Phosphate | Dehydration of Fructose | 5 | Negligible reduction in activity | mdpi.com |

| Graphene Oxide | α-Aminophosphonate Synthesis | 5 | Yield decreased from 88% to 79% | researchgate.net |

| Palladium on Zirconium Phosphonate (CAT3) | Heck Coupling | 6 | 96-98% yield, no loss of activity | scispace.com |

| Zirconium Phosphate-Sulphate | Glycerol Acetinylation | 5 | Modest loss of activity | mdpi.com |

Atom-Economy and Waste Minimization in Related Transformations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgacs.org An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are found in the final product, generating no waste. wikipedia.org This concept provides a framework for evaluating the "greenness" of a synthesis beyond just the percentage yield. acs.org

In the context of phosphonate synthesis, reactions are evaluated based on how efficiently they incorporate the phosphorus atom and associated organic groups into the final molecule. Addition reactions, for instance, are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. The Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to a carbonyl compound, is a classic example of an atom-economical route to α-hydroxyphosphonates. mdpi.com

Waste minimization is a broader concept that encompasses atom economy but also considers waste from solvents, reagents, and energy consumption. researchgate.netugd.edu.mk Strategies for waste minimization in phosphonate production include:

Choosing Atom-Economical Reactions: Selecting synthetic pathways like addition or rearrangement reactions over substitutions. The Michaelis-Arbuzov reaction, a key method for forming C-P bonds, can have variable atom economy depending on the leaving group of the alkyl halide. rsc.org

Using Catalytic Reagents: Employing catalysts instead of stoichiometric reagents reduces waste, as catalysts are used in small amounts and can often be recycled. wikipedia.org

Solvent Reduction: Performing reactions under solvent-free conditions or using recyclable, benign solvents like water or PEG minimizes solvent waste. rsc.orgfrontiersin.org

By focusing on these principles, chemists can design synthetic routes to phosphonates that are not only efficient in terms of yield but also in their use of resources, thereby reducing their environmental impact. acs.orgskpharmteco.com

Photodegradation and Biotransformation Studies in Environmental Contexts (excluding human metabolism)

Understanding the environmental fate of phosphonates is crucial for assessing their long-term impact. The strong carbon-phosphorus (C-P) bond makes these compounds generally resistant to chemical and enzymatic degradation. mdpi.com However, they are not completely inert in the environment and can be broken down through various abiotic and biotic processes.

Photodegradation is a significant abiotic pathway for the breakdown of phosphonates, particularly in surface waters and topsoil. phosphonates.orgnih.gov Exposure to sunlight can initiate the degradation process. phosphonates.org Studies on various organophosphorus compounds have shown that photocatalytic degradation, often mediated by naturally occurring minerals or enhanced by photocatalysts like titanium dioxide (TiO2) or zinc oxide (ZnO), can efficiently decompose these molecules. rsc.orgmdpi.comresearchgate.net The process typically involves oxidation of the organic side-chains, leading to intermediates such as ketones, aldehydes, and carboxylic acids, before eventual mineralization to water, carbon dioxide, and inorganic phosphate. mdpi.com

Biotransformation by microorganisms is another key degradation route. mdpi.com Bacteria, in particular, have evolved the ability to metabolize natural phosphonates as a source of phosphorus, especially in nutrient-scarce environments. phosphonates.orgyoutube.comresearchgate.net Some bacteria can also utilize aminophosphonates as a nitrogen source. researchgate.net The C–P lyase enzyme complex is a key microbial tool that enables the cleavage of the C-P bond, allowing microorganisms to access the phosphorus from a wide variety of phosphonate compounds. mdpi.com While industrial phosphonates can differ significantly from their natural counterparts, bacterial strains capable of degrading compounds like HEDP have been isolated from various environments, including soil, lakes, and wastewater. youtube.com

Emerging Research Frontiers and Future Directions

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of robust batch reactions to continuous flow and automated platforms represents a significant frontier in chemical synthesis, aimed at improving safety, reproducibility, and scalability. The HWE reaction, using reagents like Ethyl sodium (ethoxycarbonyl)phosphonate, is a prime candidate for this transition. Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for the often exothermic and rapid nature of olefination reactions. nih.gov This precise control can lead to higher yields, improved stereoselectivity, and minimized byproduct formation compared to conventional batch processing.

Furthermore, integrating the HWE reaction into automated synthesis platforms is a key step toward the autonomous, data-driven synthesis of complex molecules. nih.govresearchgate.net These platforms combine robotic hardware for liquid handling and purification with software for planning and execution, allowing for rapid optimization and production of target compounds. nih.gov As a fundamental and widely applicable C=C bond-forming reaction, the HWE olefination is an essential tool to be included in the reaction toolkit of these automated systems, facilitating the rapid assembly of molecular scaffolds for drug discovery and materials science.

Exploration of Novel Reactivity Modalities and Activation Strategies

While the classical HWE reaction relies on the deprotonation of the phosphonate (B1237965) with a suitable base, research is actively exploring alternative activation methods to broaden the reaction's scope and improve its efficiency under milder conditions.

One promising strategy involves the use of microwave irradiation, which has been shown to dramatically accelerate reaction rates in tandem HWE sequences. organic-chemistry.orgyork.ac.uk In a one-pot, three-step sequence involving HWE olefination, Claisen rearrangement, and hydrolysis, microwave heating in water reduced reaction times significantly while improving yields. organic-chemistry.org This approach highlights a move towards more energy-efficient and faster synthetic protocols.

Another innovative frontier is the direct, chemoselective activation of the phosphonate moiety itself. Researchers have developed a method using triflic anhydride (B1165640) (Tf₂O) to activate diethyl phosphonates, enabling the modular and iterative substitution of the ethoxy groups with a wide range of nucleophiles (O, S, N, and C). nih.govresearchgate.net This strategy allows for the late-stage functionalization of the phosphonate reagent, opening pathways to novel reagents that would be difficult to access through traditional methods like the Michaelis-Arbuzov reaction. nih.gov

The choice of base and counterion also continues to be an area of investigation for modulating reactivity. The use of specific Grignard reagents, such as methylmagnesium bromide (MeMgBr), has been reported to promote highly (E)-selective HWE reactions. nih.govorganic-chemistry.org The nature of the cation (e.g., Li⁺, Na⁺, K⁺) can influence the equilibrium of reaction intermediates, thereby affecting the final stereochemical outcome. wikipedia.org

| Parameter | Conventional Heating (Stepwise) | Microwave Irradiation (One-Pot) |

|---|---|---|

| Reaction Time | Several hours to days | Minutes |

| Solvent | Organic solvents (e.g., Toluene) | Water |

| Procedure | Multi-step with intermediate isolation | Tandem, one-pot sequence |

| Yield | Moderate to Good | Good to Excellent |

Rational Design of Next-Generation Analogues for Enhanced Performance

A major focus of modern HWE chemistry is the rational design of phosphonate reagents to overcome the primary limitation of classical reagents like this compound: the strong preference for forming (E)-alkenes. wikipedia.orgalfa-chemistry.com This has led to the development of "next-generation" analogues that provide access to (Z)-alkenes with high selectivity.

The most prominent example is the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing bis(2,2,2-trifluoroethyl) ester groups. wikipedia.orgnrochemistry.com The fluorine atoms accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-olefin, especially when used with strongly dissociating bases like KHMDS in the presence of 18-crown-6. wikipedia.org Similarly, the Ando modification employs phosphonates with bulky diaryl groups (e.g., o-tBuC₆H₄O) to sterically enforce the formation of the (Z)-isomer. researchgate.net

Beyond stereoselectivity, reagent design is also being used to introduce new functionalities. For instance, Weinreb amide-type HWE reagents have been developed. nih.gov The resulting α,β-unsaturated Weinreb amides are valuable synthetic intermediates because they can be converted to ketones or aldehydes without over-reduction, providing a versatile handle for further molecular elaboration. nih.gov These rationally designed reagents significantly expand the synthetic capabilities of the HWE reaction, allowing chemists to target specific isomers and complex functionalities with high precision.

| Reagent Type | Key Structural Feature | Primary Stereochemical Outcome | Named Modification |

|---|---|---|---|

| Classical (e.g., Diethyl ester) | Alkyl esters (e.g., -OEt) | (E)-alkene | Horner-Wadsworth-Emmons |

| Fluorinated Ester | Electron-withdrawing esters (e.g., -OCH₂CF₃) | (Z)-alkene | Still-Gennari |

| Bulky Aryl Ester | Sterically demanding aryl esters | (Z)-alkene | Ando |

| Weinreb Amide | N-methoxy-N-methylamide (-N(OMe)Me) | (E)-alkene (product is an unsaturated amide) | N/A |

Synergistic Applications with Other Contemporary Synthetic Methodologies

The true power of a chemical transformation is often realized when it is synergistically combined with other reactions in tandem, one-pot, or sequential processes. The HWE reaction is increasingly being employed as a reliable olefination step within more complex synthetic cascades.

A notable example is its combination with the Claisen rearrangement in a one-pot sequence to convert aldehydes into β-substituted-2-oxohex-5-enoic acids, demonstrating a significant increase in molecular complexity in a single operation. organic-chemistry.orgyork.ac.uk This tandem approach streamlines the synthesis of valuable ketoacid building blocks.

Furthermore, the HWE reaction is frequently used in concert with olefin metathesis, another powerful C=C bond-forming reaction. researchgate.net In the synthesis of complex natural products, the HWE reaction can be used to install a simple, stereodefined alkene, which then serves as a substrate for a subsequent ring-closing metathesis (RCM) or cross-metathesis reaction to build larger, more intricate cyclic or acyclic structures. thieme-connect.comnih.gov This strategic pairing leverages the strengths of both methodologies: the HWE for precise installation of a functionalized alkene and metathesis for macrocyclization or fragment coupling. researchgate.netrsc.org These synergistic applications underscore the enduring importance of the HWE reaction as a predictable and robust tool within the broader landscape of modern synthetic chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。